molecular formula C42H52N4O12 B195479 Formoterol hemifumarate CAS No. 43229-80-7

Formoterol hemifumarate

Cat. No.: B195479
CAS No.: 43229-80-7
M. Wt: 804.9 g/mol
InChI Key: OBRNDARFFFHCGE-UHFFFAOYSA-N
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Description

YM 08316, also known as formoterol fumarate, is a potent, selective, and long-acting beta-2 adrenoceptor agonist. It is primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). This compound acts on bronchial smooth muscle to dilate and relax airways, providing relief from symptoms associated with these respiratory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of formoterol fumarate involves multiple steps, starting from the appropriate aromatic precursors. The key steps include the formation of the formamide group and the subsequent coupling with fumaric acid. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of formoterol fumarate follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques like crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Formoterol fumarate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Clinical Applications

  • Chronic Obstructive Pulmonary Disease (COPD)
    • Formoterol hemifumarate is commonly prescribed for COPD management. It helps alleviate symptoms such as dyspnea and improves lung function, significantly reducing the frequency of exacerbations .
    • Clinical studies indicate that formoterol is effective as a monotherapy or in combination with inhaled corticosteroids or long-acting muscarinic antagonists (LAMAs) .
  • Asthma Management
    • In asthma patients, formoterol is utilized both as a reliever and a maintenance medication. Its rapid action helps control acute symptoms while its long-lasting effects provide sustained relief .
    • It is often combined with corticosteroids like budesonide or mometasone furoate for enhanced efficacy in controlling inflammation and bronchoconstriction .
  • Exercise-Induced Bronchospasm
    • Formoterol has shown effectiveness in preventing exercise-induced bronchospasm, making it beneficial for athletes or individuals engaging in physical activities .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed following inhalation with peak plasma concentrations reached within 30 minutes.
  • Half-Life : Approximately 10 hours, allowing for twice-daily dosing.
  • Elimination : Primarily excreted unchanged in urine, with minimal systemic exposure following therapeutic doses .

Case Study 1: COPD Management

A study evaluated the efficacy of formoterol in a cohort of patients with moderate to severe COPD. Patients experienced significant improvements in forced expiratory volume (FEV1) and reported reduced symptoms of breathlessness after initiating treatment with formoterol, either alone or in combination therapy. The adverse effects were minimal and comparable to placebo .

Case Study 2: Asthma Control

In a clinical trial involving asthmatic patients, formoterol was administered alongside beclomethasone dipropionate. The results indicated improved asthma control scores and a reduction in nighttime awakenings due to asthma symptoms. The combination therapy was well tolerated, with no significant increase in adverse events compared to monotherapy .

Case Study 3: Psychological Effects

A notable case highlighted potential psychological effects associated with long-term use of formoterol. A patient with COPD developed depressive symptoms attributed to prolonged inhaler use containing formoterol and budesonide. This case underscores the need for monitoring psychological well-being in patients receiving long-term bronchodilator therapy .

Summary Table of Clinical Applications

ApplicationDescriptionKey Findings
Chronic Obstructive Pulmonary DiseaseLong-term management of airflow obstructionSignificant symptom relief and improved lung function
AsthmaRelief of acute symptoms and maintenance therapyEnhanced control over asthma symptoms
Exercise-Induced BronchospasmPrevention of bronchospasm during physical activityEffective prophylaxis for athletes

Mechanism of Action

Formoterol fumarate exerts its effects by binding to beta-2 adrenoceptors on bronchial smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby dilating the airways and improving airflow .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Formoterol fumarate is unique due to its rapid onset of action combined with a long duration of effect. This makes it suitable for both acute relief and long-term management of asthma and COPD, providing a significant clinical advantage over other beta-2 agonists .

Biological Activity

Formoterol hemifumarate is a potent and selective long-acting β2-adrenoceptor agonist, primarily used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). This article delves into its biological activity, mechanisms, clinical implications, and comparative effectiveness with other bronchodilators.

Chemical Structure:

  • Chemical Name: (±)-(R,R)-N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide hemifumarate
  • Molecular Formula: C19H24N2O4 • ½ C4H4O4
  • Molecular Weight: 402.5 g/mol

This compound exhibits a 330-fold selectivity for β2 over β1 adrenergic receptors, with pK_d values of 8.12 and 5.58, respectively . This selectivity is crucial as it minimizes cardiac side effects commonly associated with non-selective β-agonists. The compound works by binding to β2 receptors on bronchial smooth muscle, stimulating intracellular adenylyl cyclase, which increases cyclic AMP (cAMP) levels. The elevation of cAMP leads to relaxation of smooth muscle and dilation of airways, thereby facilitating improved airflow in patients with obstructive airway diseases .

Biological Activity

This compound has been shown to possess significant bronchodilatory effects:

  • Potency: It is approximately 100-fold more potent than salbutamol in terms of relaxing bronchial tissues .
  • Duration of Action: The drug offers a rapid onset of action (within 2-3 minutes) and a prolonged duration (up to 12 hours) . This makes it suitable for both rescue and maintenance therapy in asthma management.

Comparative Effectiveness

In clinical studies, formoterol has demonstrated efficacy comparable to salbutamol in improving forced expiratory volume in one second (FEV1), indicating its effectiveness across all levels of the bronchial tree .

Table: Comparative Potency and Duration of Action

DrugPotency (pD₂)Duration of ActionOnset Time
Formoterol9.29Up to 12 hours2-3 minutes
Salbutamol-4-6 hours5-15 minutes

Clinical Studies and Findings

Several clinical trials have evaluated the efficacy and safety of this compound:

  • Budesonide/Formoterol Combination Therapy:
    • A study involving over 12,000 asthma patients indicated that the combination therapy significantly reduced severe exacerbations compared to higher doses of budesonide alone .
  • Real-world Use:
    • A recent observational study showed that patients using inhaled corticosteroid/formoterol as needed had better control over their asthma symptoms compared to those using short-acting β2 agonists alone .
  • Isomeric Activity:
    • Research indicates that the (R,R)-isomer of formoterol binds significantly more effectively to the β2 receptor than the (S,S)-isomer, which may have antagonistic effects on bronchial dilation . This differential activity underscores the importance of using the correct isomer for therapeutic efficacy.

Safety Profile

While formoterol is effective, its use as monotherapy without inhaled corticosteroids is cautioned against due to potential risks associated with asthma-related deaths . The safety profile appears favorable when used in conjunction with corticosteroids, reducing exacerbation rates significantly.

Properties

IUPAC Name

but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H24N2O4.C4H4O4/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRNDARFFFHCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H52N4O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43229-80-7
Record name Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel-, (2E)-2-butenedioate (2:1) (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.742
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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